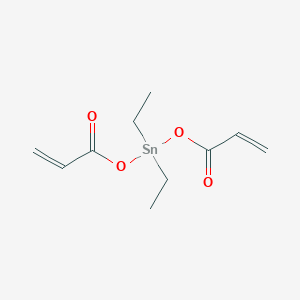
Bis(acryloyloxy)(diethyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(acryloyloxy)(diethyl)stannane is an organotin compound that features two acryloyloxy groups attached to a diethylstannane core. Organotin compounds are known for their diverse applications in organic synthesis, materials science, and catalysis. The presence of acryloyloxy groups makes this compound particularly interesting for polymerization reactions and the formation of advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(acryloyloxy)(diethyl)stannane typically involves the reaction of diethylstannane with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
Diethylstannane+2Acryloyl chloride→this compound+2HCl
The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction. After completion, the product is purified using column chromatography or recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and improved safety measures. The use of automated systems ensures consistent product quality and higher yields.
Chemical Reactions Analysis
Types of Reactions
Bis(acryloyloxy)(diethyl)stannane undergoes various types of chemical reactions, including:
Polymerization: The acryloyloxy groups can participate in free radical polymerization to form cross-linked polymers.
Hydrostannation: The compound can react with alkenes and alkynes in the presence of a catalyst to form stannylated products.
Substitution: The acryloyloxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Hydrostannation: Catalysts like palladium or platinum complexes are employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products Formed
Polymerization: Cross-linked polymers with enhanced mechanical properties.
Hydrostannation: Stannylated alkanes or alkenes.
Substitution: Substituted organotin compounds with varied functional groups.
Scientific Research Applications
Bis(acryloyloxy)(diethyl)stannane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials and catalysts.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its antimicrobial properties and potential use in medical coatings.
Industry: Utilized in the production of high-performance polymers and coatings with improved durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of Bis(acryloyloxy)(diethyl)stannane is primarily based on its ability to form stable complexes with various substrates. The acryloyloxy groups can undergo polymerization, leading to the formation of cross-linked networks. The diethylstannane core can interact with nucleophiles, facilitating substitution reactions. These interactions are mediated through the formation of covalent bonds and coordination complexes.
Comparison with Similar Compounds
Similar Compounds
Trimethylolpropane Triacrylate (TMPTA): A tri-functional acrylate monomer used in adhesives and coatings.
Diethyl 1,2-epoxyprop-2-ylphosphonate: A phosphorus-containing monomer used in flame retardants and biomedical applications.
Uniqueness
Bis(acryloyloxy)(diethyl)stannane is unique due to its combination of acryloyloxy groups and a diethylstannane core. This combination imparts distinct properties such as enhanced reactivity in polymerization and the ability to form stable complexes with various substrates. Its versatility in undergoing multiple types of reactions makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
62702-42-5 |
|---|---|
Molecular Formula |
C10H16O4Sn |
Molecular Weight |
318.94 g/mol |
IUPAC Name |
[diethyl(prop-2-enoyloxy)stannyl] prop-2-enoate |
InChI |
InChI=1S/2C3H4O2.2C2H5.Sn/c2*1-2-3(4)5;2*1-2;/h2*2H,1H2,(H,4,5);2*1H2,2H3;/q;;;;+2/p-2 |
InChI Key |
JZGFEIRNDDTFMU-UHFFFAOYSA-L |
Canonical SMILES |
CC[Sn](CC)(OC(=O)C=C)OC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3,7,11-Tetramethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B14517271.png)
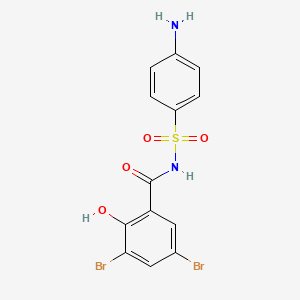
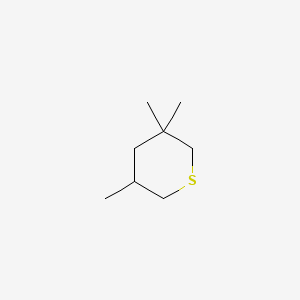
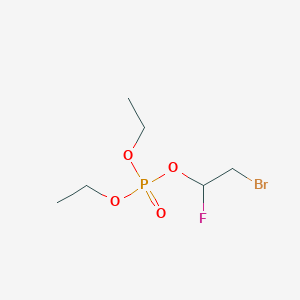

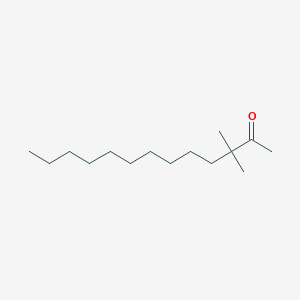
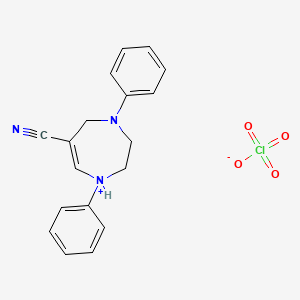
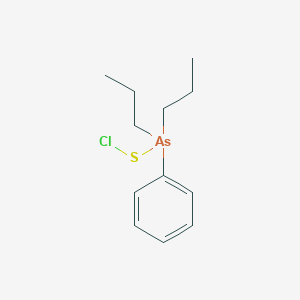

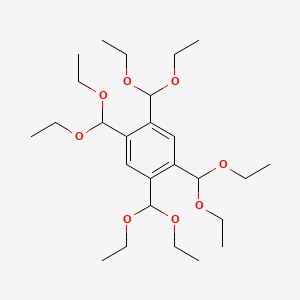
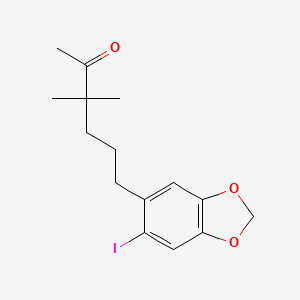
![Piperazine, 1-[4-(4-chlorophenoxy)phenyl]-](/img/structure/B14517349.png)

![4-Methyl-5-oxo-1-phenyl-1H-5lambda~5~-pyrazolo[3,4-d]pyrimidine](/img/structure/B14517371.png)
